NK1 Receptor Binding vs. FK224
WS9326A exhibits moderate binding affinity for the NK1 (substance P) receptor in guinea pig lung membranes. Its direct semi-synthetic derivative, FK224 (tetrahydro-WS9326A), generated by catalytic hydrogenation of the dehydrotyrosine moiety, displays a 36-fold higher binding potency [1]. This demonstrates that the native (E)-ΔMeTyr residue in WS9326A is not optimal for NK1 affinity but is essential for its other biological functions [2].
| Evidence Dimension | In vitro NK1 receptor binding affinity (competitive displacement of [3H]substance P) |
|---|---|
| Target Compound Data | IC50 = 3.6 x 10⁻⁶ M (3.6 µM) |
| Comparator Or Baseline | FK224 (tetrahydro-WS9326A): IC50 = 1.0 x 10⁻⁷ M (0.1 µM) |
| Quantified Difference | FK224 is 36-fold more potent than WS9326A in this assay |
| Conditions | Guinea pig lung membrane preparation; competitive binding assay |
Why This Matters
This quantitative difference is critical for experimental design: researchers requiring high-affinity NK1 antagonism must select FK224, while those investigating the role of the native dehydrotyrosine pharmacophore in alternative pathways (e.g., quorum sensing) must procure WS9326A.
- [1] Hashimoto M, Hayashi K, Murai M, et al. WS9326A, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of WS9326A and tetrahydro-WS9326A (FK224). J Antibiot (Tokyo). 1992;45(7):1064-1070. doi:10.7164/antibiotics.45.1064. View Source
- [2] Desouky SE, Nishiguchi K, Zendo T, Igarashi Y, Williams P, Sonomoto K, Nakayama J. Cyclodepsipeptides produced by actinomycetes inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria. FEMS Microbiol Lett. 2015;362(14):fnv109. doi:10.1093/femsle/fnv109. View Source
